molecular formula C20H21BrN2O4S2 B3016691 (E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1322234-51-4

(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B3016691
CAS No.: 1322234-51-4
M. Wt: 497.42
InChI Key: XQZPSVCZAAHNSS-LSDHQDQOSA-N
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Description

This compound belongs to the benzothiazole-derived imine class, characterized by a bromo substituent at the 6-position of the benzothiazole ring, a 2-ethoxyethyl group at the 3-position, and a phenylsulfonyl-propanamide side chain in the (E)-configuration.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S2/c1-2-27-12-11-23-17-9-8-15(21)14-18(17)28-20(23)22-19(24)10-13-29(25,26)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZPSVCZAAHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a member of the benzothiazole derivative family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • A benzothiazole core with a bromine substituent at position 6.
  • An ethoxyethyl group at position 3.
  • A phenylsulfonyl moiety attached to the propanamide group.

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzothiazole core through cyclization.
  • Bromination of the core structure.
  • Substitution with ethoxyethyl and phenylsulfonyl groups through nucleophilic reactions.

Antimicrobial Properties

Benzothiazole derivatives have been widely studied for their antimicrobial properties. The presence of the bromine atom and the ethoxyethyl group enhances their interaction with microbial targets. In vitro studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Activity Against
Benzothiazole Derivative A7.81C. albicans
Benzothiazole Derivative B15.63Staphylococcus aureus
This compoundTBDTBD

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties, potentially through the inhibition of specific enzymes involved in cancer progression. The compound's structural features may enhance its binding affinity to target proteins involved in cell proliferation .

The proposed mechanism involves the interaction of the brominated benzothiazole moiety with biological targets, potentially inhibiting enzymes or modulating receptor activity. The ethoxyethyl side chain may improve solubility and bioavailability, facilitating cellular uptake .

Case Studies

  • In Vitro Studies : A study evaluated various benzothiazole derivatives, including those structurally similar to our compound, revealing significant antimicrobial activity with MIC values ranging from 7.81 to 250 µg/mL against various pathogens .
  • Anticancer Research : Another investigation into related compounds demonstrated their effectiveness in inhibiting tumor cell lines, suggesting that modifications in substituents can lead to enhanced potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a lead compound in drug development. Its structural features suggest possible applications in treating various diseases, including:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : The benzothiazole scaffold is known for its presence in several antibiotics, suggesting potential effectiveness against bacterial infections.

Biological Studies

Research has focused on the compound's interaction with biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, making it a candidate for further studies on enzyme kinetics and inhibition mechanisms.
  • Receptor Modulation : Studies suggest that it could modulate receptor activity, which is crucial for developing drugs targeting specific receptors involved in diseases like cancer and infections .

Material Science

In industrial applications, the compound's unique structure allows for the development of new materials:

  • Thermal Stability : The incorporation of bromine and sulfonyl groups may enhance the thermal properties of materials developed from this compound.
  • Electronic Properties : Its structural characteristics could lead to advancements in materials used in electronics or photonics .

Case Study 1: Anticancer Activity

A study investigated the effects of benzothiazole derivatives on human cancer cell lines. The findings indicated that compounds similar to (E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide exhibited significant cytotoxicity against various cancer types. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of benzothiazole derivatives demonstrated that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this structural framework.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarities

The compound shares core structural motifs with several benzothiazole derivatives. Key comparisons include:

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents Structural Differences
Target Compound 6-Bromo, 3-(2-ethoxyethyl), phenylsulfonyl-propanamide Reference compound for comparison.
N-(6-bromo-3-ethylbenzo[d]thiazol-2-ylidene)-2,4-dimethoxybenzamide () 6-Bromo, 3-ethyl, 2,4-dimethoxybenzamide Replacement of sulfonyl-propanamide with methoxybenzamide; shorter alkyl chain.
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2-ylidene)-3-(phenylsulfonyl)propanamide () 6-Ethyl, 3-methyl, phenylsulfonyl-propanamide (Z-configuration) Ethyl vs. bromo at position 6; methyl vs. ethoxyethyl at position 3; stereoisomerism.
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () 6-Trifluoromethyl, phenylacetamide Trifluoromethyl instead of bromo; acetamide vs. propanamide chain.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Not reported Expected: ~1650 (C=O), ~1150 (S=O) Predicted: δ 7.5–8.2 (aromatic H), δ 3.4–4.3 (ethoxyethyl CH₂)
(E)-N-(4-(4-Bromophenyl)-3-quinolin-thiazol-2-ylidene)octanamide (6e, ) 192 71 1650 (C=O), 1580 (C=N) δ 7.5–8.2 (quinoline H), δ 1.2–2.5 (octanamide CH₂)
N-(6-bromo-3-ethylbenzo[d]thiazol-2-ylidene)-2,4-dimethoxybenzamide () Not reported Not reported ~1670 (C=O), ~1250 (C-O) δ 6.5–7.5 (dimethoxybenzamide H), δ 1.4 (ethyl CH₃)

Key Observations :

  • The ethoxyethyl group in the target compound increases hydrophilicity compared to ethyl or methyl substituents in analogs .
  • The phenylsulfonyl moiety (present in the target and compound) may improve metabolic stability compared to methoxybenzamide () .

Bioactivity and Mode of Action

While direct data for the target compound is unavailable, analogs suggest:

  • compounds (6e and 6f) exhibit moderate antimicrobial activity, attributed to the bromophenyl-thiazole core .
  • trifluoromethyl analogs show kinase inhibition, likely due to the electron-deficient trifluoromethyl group enhancing target binding .
  • highlights that structural clustering (e.g., benzothiazole derivatives with sulfonyl groups) correlates with similar bioactivity profiles, such as protein kinase or tubulin inhibition .

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